Guanosine 5'-triphosphate (trisodium salt)
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Overview
Description
Guanosine 5’-triphosphate (trisodium salt) is a purine nucleotide that plays a crucial role in various biological processes. It is a guanine nucleotide containing three phosphate groups esterified to the sugar moiety. This compound is involved in cell signaling, protein synthesis, and energy transfer within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine 5’-triphosphate (trisodium salt) is typically synthesized through the enzymatic phosphorylation of guanosine 5’-monophosphate. The process involves the use of specific kinases that catalyze the addition of phosphate groups to guanosine 5’-monophosphate, resulting in the formation of guanosine 5’-triphosphate .
Industrial Production Methods: In industrial settings, guanosine 5’-triphosphate (trisodium salt) is produced using large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce guanosine 5’-triphosphate. The compound is then extracted and purified using ion exchange chromatography and other purification techniques .
Chemical Reactions Analysis
Types of Reactions: Guanosine 5’-triphosphate (trisodium salt) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to guanosine diphosphate and inorganic phosphate.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Binding Reactions: Guanosine 5’-triphosphate binds to proteins such as G-proteins, influencing their activity.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and specific enzymes.
Phosphorylation: Requires kinases and ATP as a phosphate donor.
Binding Reactions: Involves proteins and specific binding conditions.
Major Products Formed:
Hydrolysis: Guanosine diphosphate and inorganic phosphate.
Phosphorylation: Various phosphorylated proteins and molecules.
Binding Reactions: Activated G-proteins and other protein complexes.
Scientific Research Applications
Guanosine 5’-triphosphate (trisodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic reactions and as a standard in nucleotide analysis.
Biology: Plays a role in cell signaling, protein synthesis, and energy transfer.
Industry: Utilized in the production of nucleotides and nucleotide analogs for various industrial applications.
Mechanism of Action
Guanosine 5’-triphosphate (trisodium salt) exerts its effects by binding to and activating G-proteins. These proteins are involved in various cellular processes, including proliferation, differentiation, and activation of intracellular kinase cascades. The hydrolysis of guanosine 5’-triphosphate by small GTPases such as Ras and Rho regulates proliferation and apoptosis .
Comparison with Similar Compounds
Guanosine 5’-diphosphate (disodium salt): Similar in structure but contains only two phosphate groups.
Adenosine 5’-triphosphate (magnesium salt): Another nucleotide involved in energy transfer but contains adenine instead of guanine.
Cytidine 5’-triphosphate (disodium salt): Contains cytosine instead of guanine and is involved in RNA synthesis.
Uniqueness: Guanosine 5’-triphosphate (trisodium salt) is unique due to its specific role in G-protein signaling and its involvement in various cellular processes. Its ability to bind and activate G-proteins distinguishes it from other nucleotides .
Properties
Molecular Formula |
C10H13N5Na3O14P3 |
---|---|
Molecular Weight |
589.13 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |
InChI Key |
KZRMTEVIDYXWQW-CYCLDIHTSA-K |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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